2-(2-Methylphenoxy)-9H-xanthene
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Overview
Description
2-(2-Methylphenoxy)-9H-xanthene: is an organic compound that belongs to the class of xanthene derivatives. Xanthene compounds are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic light-emitting diodes (OLEDs). The presence of the 2-methylphenoxy group in this compound adds unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-9H-xanthene typically involves the reaction of 2-methylphenol with 9H-xanthene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-methylphenol reacts with a halogenated xanthene derivative in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenoxy)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-Methylphenoxy)-9H-xanthene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-9H-xanthene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- 2-Methylphenoxyacetic acid
- 4-Chloro-2-methylphenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Comparison: 2-(2-Methylphenoxy)-9H-xanthene is unique due to the presence of both the xanthene core and the 2-methylphenoxy group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject for further study and application in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61211-16-3 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-9H-xanthene |
InChI |
InChI=1S/C20H16O2/c1-14-6-2-4-8-18(14)21-17-10-11-20-16(13-17)12-15-7-3-5-9-19(15)22-20/h2-11,13H,12H2,1H3 |
InChI Key |
BTNBIGAVLXEBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC3=C(C=C2)OC4=CC=CC=C4C3 |
Origin of Product |
United States |
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